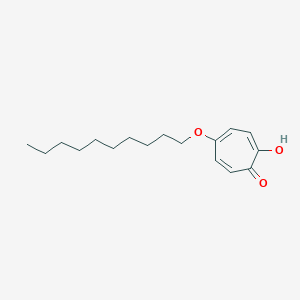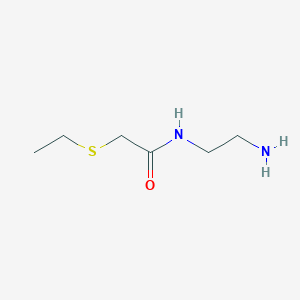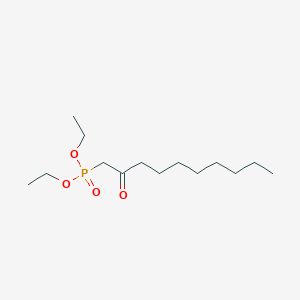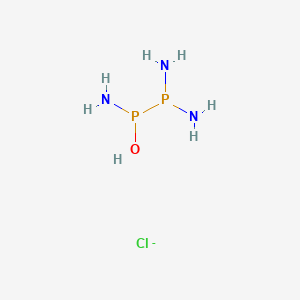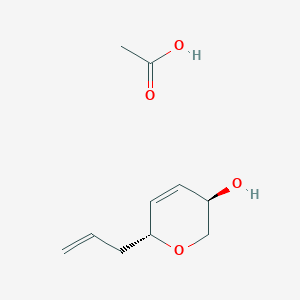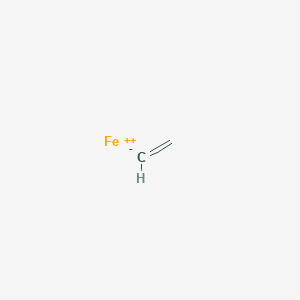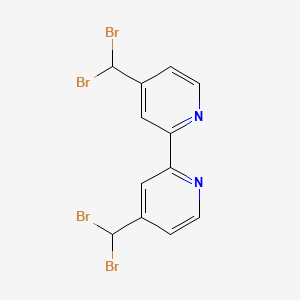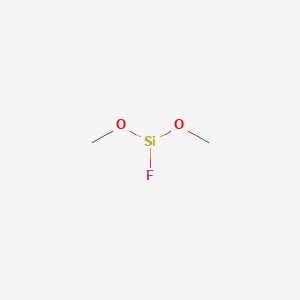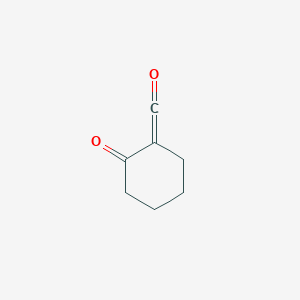
2-(Oxomethylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the production of 2-(Oxomethylidene)cyclohexan-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxomethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This compound readily participates in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Organocopper Reactions: It reacts with organocopper compounds in a 1,4-addition (Michael addition) manner.
Grignard Reactions: It can also react with Grignard reagents in a 1,2-addition, where the nucleophile attacks the carbonyl carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various bases and acids depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and other derivatives, depending on the specific nucleophile and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Oxomethylidene)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, offering many ways to extend molecular frameworks.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Oxomethylidene)cyclohexan-1-one involves its role as an electrophile in various addition reactions. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-(Oxomethylidene)cyclohexan-1-one can be compared with other similar compounds such as cyclohexanone and cyclohexene. Unlike cyclohexanone, which is a simple ketone, this compound is an enone, making it more reactive in conjugate addition reactions . Cyclohexene, on the other hand, lacks the carbonyl group, making it less versatile in organic synthesis .
List of Similar Compounds
- Cyclohexanone
- Cyclohexene
- 3-Chlorocyclohexene
- Anisole (as a precursor in Birch reduction)
Eigenschaften
CAS-Nummer |
132723-22-9 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4H2 |
InChI-Schlüssel |
SEUKEBAXTROKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=C=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
